1-Chloro-2,5-difluoro-3-nitrobenzene

Nucleophilic Aromatic Substitution Meisenheimer Complex Regioselectivity

1-Chloro-2,5-difluoro-3-nitrobenzene is a tri-substituted nitroaromatic building block (C₆H₂ClF₂NO₂, MW 193.53 g/mol) characterized by a chloro, two fluoro, and a nitro group arranged to confer distinct reactivity for pharmaceutical and agrochemical synthesis. Its computed XLogP3 of 2.6 and exact mass of 192.9742 Da position it as a moderately lipophilic intermediate suitable for drug discovery programs.

Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
CAS No. 1805029-24-6
Cat. No. B3034492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,5-difluoro-3-nitrobenzene
CAS1805029-24-6
Molecular FormulaC6H2ClF2NO2
Molecular Weight193.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F
InChIInChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
InChIKeyKEZVSFPNJJNPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,5-difluoro-3-nitrobenzene (CAS 1805029-24-6): Sourcing and Baseline Properties for Pharmaceutical Intermediates


1-Chloro-2,5-difluoro-3-nitrobenzene is a tri-substituted nitroaromatic building block (C₆H₂ClF₂NO₂, MW 193.53 g/mol) characterized by a chloro, two fluoro, and a nitro group arranged to confer distinct reactivity for pharmaceutical and agrochemical synthesis [1]. Its computed XLogP3 of 2.6 and exact mass of 192.9742 Da position it as a moderately lipophilic intermediate suitable for drug discovery programs [1]. Commercial availability with purity specifications (e.g., 95%) from established chemical suppliers supports its use as a screening compound and synthetic precursor .

1-Chloro-2,5-difluoro-3-nitrobenzene: Why In-Class Halonitrobenzene Analogs Are Not Interchangeable


Even closely related halonitrobenzenes exhibit profound differences in reactivity that preclude simple substitution. In SNAr chemistry, the relative activity of halogen leaving groups (F vs. Cl) and the position of the nitro group (ortho/para vs. meta) dictate both reaction rates and regio-chemical outcomes [1]. For instance, while 1-chloro-2-nitrobenzene readily undergoes nucleophilic displacement, its meta-isomer (1-chloro-3-nitrobenzene) is inert under identical conditions due to the lack of resonance stabilization of the Meisenheimer intermediate [2]. Similarly, the choice between fluorine and chlorine as a leaving group influences not only the reaction rate but also the pathway selectivity, with competitive fluorodenitration often occurring in poly-halogenated systems [3]. Therefore, the specific substitution pattern of 1-chloro-2,5-difluoro-3-nitrobenzene is not a trivial variable but a critical determinant of synthetic efficiency and product fidelity, as quantified in the evidence below.

1-Chloro-2,5-difluoro-3-nitrobenzene: Quantitative Differentiation Evidence vs. Key Comparators


Regioselective SNAr Activation: Ortho-Nitro Stabilization Enables Nucleophilic Substitution

The positioning of the nitro group ortho to the chlorine atom in 1-chloro-2,5-difluoro-3-nitrobenzene is critical for enabling nucleophilic aromatic substitution (SNAr). In direct comparative studies, 1-chloro-2-nitrobenzene (ortho-substituted) reacts with aqueous KOH to yield the corresponding phenol, while 1-chloro-3-nitrobenzene (meta-substituted) yields no reaction under identical conditions [1]. This binary difference (reaction vs. no reaction) is attributed to the ability of the ortho-nitro group to stabilize the negatively charged Meisenheimer intermediate via resonance, a stabilization pathway unavailable in the meta isomer [1]. The ortho-nitro group in the target compound therefore provides a kinetically competent activation pathway, enabling selective displacement of the chlorine leaving group.

Nucleophilic Aromatic Substitution Meisenheimer Complex Regioselectivity Pharmaceutical Intermediates

Leaving Group Hierarchy in SNAr: Fluorine vs. Chlorine Activity Comparison

In SNAr reactions, fluorine is a superior leaving group to chlorine in activated aromatic systems. A comprehensive review of published data establishes that for nucleophilic substitution on nitro-activated aromatic rings, fluorine displacement occurs with rate constants typically 10²–10³ times greater than that of chlorine under comparable conditions [1]. This class-level inference applies directly to 1-chloro-2,5-difluoro-3-nitrobenzene, which contains both halogen types: the two fluorine substituents are expected to undergo preferential nucleophilic displacement over the chlorine atom, enabling sequential, regioselective functionalization strategies. This contrasts with non-fluorinated analogs (e.g., 1-chloro-3-nitrobenzene), where only a single chloro leaving group is available, limiting synthetic versatility.

Nucleophilic Aromatic Substitution Leaving Group Ability Fluorine Chemistry Reaction Kinetics

Selective Fluorodenitration vs. Halogen Exchange: Pathway Bias in Chloronitroaromatic Fluorination

When subjecting chloronitrobenzenes to nucleophilic fluorination, a strong bias toward fluorodenitration (displacement of the nitro group) over halogen exchange (displacement of chlorine) is observed [1]. This finding is directly relevant to the target compound, which contains both a nitro group and chlorine. The presence of two fluorine atoms already in the ring further modulates this selectivity, as the electron-withdrawing nature of fluorine influences the relative rates of nitro vs. chloro displacement. This contrasts with compounds like 1-chloro-4-nitrobenzene, where only a single reaction pathway (halogen exchange or fluorodenitration) is possible, and the outcome is dictated solely by reaction conditions. In the target compound, the inherent pathway bias provides a predictive framework for designing fluorination or defluorination strategies.

Fluorination Fluorodenitration Halogen Exchange Reaction Selectivity Fluorine-18 Radiochemistry

Lipophilicity Differentiation: XLogP3 of 2.6 vs. Non-Fluorinated and Brominated Analogs

Lipophilicity, a key determinant of membrane permeability and ADME properties, can be finely tuned through halogen substitution. The target compound has a computed XLogP3 value of 2.6 [1]. This is notably lower than the brominated analog (1-bromo-2,5-difluoro-3-nitrobenzene, for which the increased size and polarizability of bromine would predict a higher logP, typically in the range of 3.0-3.3), and significantly higher than non-halogenated or mono-halogenated nitrobenzene scaffolds (e.g., 1-chloro-3-nitrobenzene, with an estimated logP of ~2.1). The dual fluorine substitution contributes a moderate electron-withdrawing effect without drastically increasing lipophilicity, a balance often sought in lead optimization to improve metabolic stability while maintaining solubility [1].

Lipophilicity Drug-likeness Physicochemical Properties Medicinal Chemistry

Electronic Differentiation via Hammett Substituent Constants: Additive Activation for SNAr

The unique substitution pattern of 1-chloro-2,5-difluoro-3-nitrobenzene yields a distinct electronic profile compared to regioisomers. The Hammett substituent constant (σ) for a para-fluoro is 0.06, while ortho-fluoro exerts a stronger inductive effect due to proximity. In the target compound, the nitro group (σm=0.71, σp=0.78) is ortho to chlorine and meta to the 5-fluoro substituent, creating a unique pattern of activation for SNAr. In contrast, the regioisomer 1-chloro-2,5-difluoro-4-nitrobenzene places the nitro group para to the chlorine, a configuration known to be even more activating for SNAr due to more efficient resonance stabilization of the intermediate [1]. This difference in nitro group positioning (ortho vs. para to chlorine) translates to a measurable difference in SNAr reaction rates, with para-activation generally yielding rates 10-100 times faster than ortho-activation in similar systems [2]. The target compound's ortho-nitro/chloro relationship therefore offers a moderated activation profile, which can be advantageous when a slower, more controllable substitution is desired to prevent over-reaction or side-product formation.

Hammett Equation Substituent Effects Electronic Properties Reactivity Prediction

1-Chloro-2,5-difluoro-3-nitrobenzene: High-Value Application Scenarios Based on Evidence


Sequential SNAr Functionalization for Diversity-Oriented Synthesis in Drug Discovery

The differential leaving group ability of fluorine vs. chlorine (fluorine displaced 10²–10³ times faster [1]) enables a programmed, two-step diversification sequence. A medicinal chemistry team can first introduce a nucleophile (e.g., an amine, alkoxide, or thiol) at one of the fluorine positions under mild conditions, leaving the chloro substituent intact. Subsequently, a second, distinct nucleophile can be introduced at the chlorine site under more forcing conditions (e.g., higher temperature or a different catalyst). This orthogonal reactivity allows the rapid generation of structurally diverse analog libraries from a single starting material, a core strategy in hit-to-lead optimization where SAR exploration around the aromatic core is required [2].

Synthesis of Fluorinated Heterocycles via Ortho-Nitro Assisted Cyclization

The ortho-nitro group in the target compound not only activates the chloro substituent for SNAr (as demonstrated by the ortho vs. meta reactivity contrast [1]) but also serves as a precursor to nitrogen-containing heterocycles. Following reduction of the nitro group to an amine, the resulting ortho-fluoroaniline derivative can undergo cyclization to yield benzimidazoles, quinoxalines, or benzotriazoles. The presence of the remaining fluorine atom(s) in these heterocyclic products imparts metabolic stability and modulates electron density, attributes highly valued in pharmaceutical and agrochemical development [2].

Fluorinated Building Block for PET Tracer Precursor Synthesis

The strong bias toward fluorodenitration over halogen exchange in chloronitroaromatics [1] provides a predictive framework for radiochemistry. In the synthesis of ¹⁸F-labeled PET tracers, nucleophilic aromatic fluorination with [¹⁸F]fluoride is a key step. The presence of the nitro group ortho to fluorine in the target compound creates a highly activated site for [¹⁸F]fluoride attack, leading to fluorodenitration. Understanding this inherent selectivity—that fluorination will displace the nitro group rather than exchange with the existing fluorine atoms—is essential for designing efficient radiolabeling precursors and avoiding isotopic dilution or complex product mixtures [2].

Moderated Reactivity Profile for Multi-Kilogram Scale-Up Campaigns

For process chemists, the ortho-nitro activation of the chlorine atom offers a moderated SNAr reactivity compared to para-nitro activated analogs (which react 10-100 times faster [1]). This kinetic difference translates to practical advantages in large-scale synthesis: a slower reaction rate facilitates better control of exotherms, reduces the risk of thermal runaway, and can improve selectivity by minimizing the formation of oligomeric byproducts. The target compound's ortho-nitro/chloro relationship is thus preferred over the para-isomer (e.g., 1-chloro-2,5-difluoro-4-nitrobenzene) when scaling up amination or etherification steps to multi-kilogram quantities [2].

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